molecular formula C17H12Cl2N2O3S2 B3410262 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide CAS No. 896339-51-8

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide

Cat. No.: B3410262
CAS No.: 896339-51-8
M. Wt: 427.3 g/mol
InChI Key: BAHSNMWGYXHUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole rings are known for their significant biological activities and are often incorporated into various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2,5-dichlorophenyl isothiocyanate with an appropriate amine to form the thiazole core. This intermediate is then reacted with 4-methanesulfonylbenzoyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a thiazole ring and exhibits similar biological activities.

    N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Another thiazole derivative with comparable properties.

Uniqueness

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the methanesulfonylbenzamide moiety

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-5-2-10(3-6-12)16(22)21-17-20-15(9-25-17)13-8-11(18)4-7-14(13)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHSNMWGYXHUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.